molecular formula C16H18ClN B1436147 (1R)-N-Benzylindan-1-amine hydrochloride CAS No. 200628-33-7

(1R)-N-Benzylindan-1-amine hydrochloride

Cat. No. B1436147
CAS RN: 200628-33-7
M. Wt: 259.77 g/mol
InChI Key: OWIZYZJDRLPDDD-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-N-Benzylindan-1-amine hydrochloride, also known as BIH, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. BIH belongs to the class of indanes, which are structurally similar to amphetamines and have been shown to have stimulant properties.

Scientific Research Applications

Asymmetric Synthesis

(1R)-N-Benzylindan-1-amine hydrochloride has been utilized in the asymmetric synthesis of various compounds. For instance, it was used in the efficient asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).

Pharmacological Studies

The compound has been involved in pharmacological studies for its potential use in medical treatments. For example, studies have been conducted on the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride, closely related to this compound, for their irreversible antagonism at rat vas deferens alpha-adrenoceptors (Giardiná et al., 1997).

Synthesis of Antagonists

It has been used in the synthesis of novel antagonists, such as the synthesis, structure-activity relationship, and pharmacological studies of novel melanin-concentrating hormone receptor 1 antagonists (Kasai et al., 2012).

Bioconjugation in Aqueous Media

This chemical is instrumental in understanding the mechanism of amide formation by carbodiimide for bioconjugation in aqueous media, a critical process in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

properties

IUPAC Name

(1R)-N-benzyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)16;/h1-9,16-17H,10-12H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZYZJDRLPDDD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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